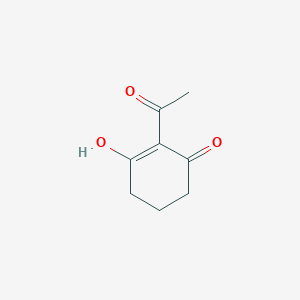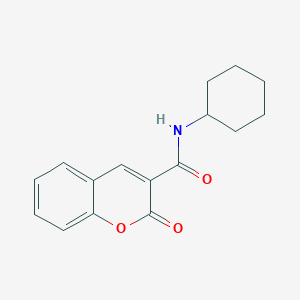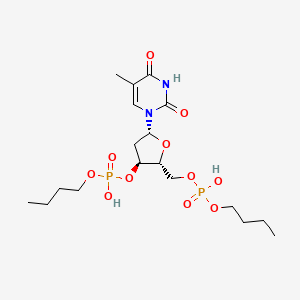
2H-1-Benzopyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID30074415-Compound-20” is a small molecular drug developed by METASIGNAL THERAPEUTICS INC. The compound has a molecular formula of C9H6OS and a molecular weight of 162.21. It is known for its role as a carbonic anhydrase inhibitor, specifically targeting mammalian isoforms I-XIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID30074415-Compound-20” involves the reaction of specific precursors under controlled conditions. The detailed synthetic route and reaction conditions are proprietary to METASIGNAL THERAPEUTICS INC. general methods for synthesizing similar compounds typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of “PMID30074415-Compound-20” would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring purity and consistency of the final product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: “PMID30074415-Compound-20” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
“PMID30074415-Compound-20” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbonic anhydrase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for potential therapeutic applications in treating diseases related to carbonic anhydrase activity, such as glaucoma and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID30074415-Compound-20” involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in various tissues. By inhibiting these enzymes, the compound can alter cellular processes and metabolic pathways, leading to therapeutic effects. The molecular targets include specific isoforms of carbonic anhydrase, and the pathways involved are related to pH regulation and ion transport .
Comparison with Similar Compounds
“PMID30074415-Compound-20” is unique in its specific inhibition of multiple carbonic anhydrase isoforms. Similar compounds include:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Methazolamide: Another inhibitor with similar applications but different pharmacokinetic properties.
Dorzolamide: Used in ophthalmic solutions for reducing intraocular pressure.
The uniqueness of “PMID30074415-Compound-20” lies in its broader inhibition spectrum and potential for treating a wider range of conditions .
Properties
CAS No. |
3986-98-9 |
|---|---|
Molecular Formula |
C9H6OS |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
chromene-2-thione |
InChI |
InChI=1S/C9H6OS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H |
InChI Key |
FRZDLTCXOSFHJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=S)O2 |
Key on ui other cas no. |
3986-98-9 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)



![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)


![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)






